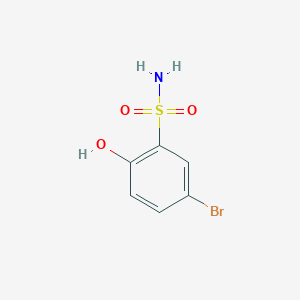

5-Bromo-2-hydroxybenzenesulfonamide

Description

5-Bromo-2-hydroxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a sulfonamide (-SO₂NH₂) functional group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., crystal engineering) .

Properties

IUPAC Name |

5-bromo-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAWQJRCQVMKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536790 | |

| Record name | 5-Bromo-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-56-2 | |

| Record name | 5-Bromo-2-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82020-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxybenzenesulfonamide typically involves the bromination of 2-hydroxybenzenesulfonamide. One common method includes the reaction of 2-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid or a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of 5-bromo-2-hydroxybenzenesulfonic acid.

Reduction: Formation of 5-bromo-2-hydroxybenzenethiol.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-hydroxybenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Inhibition of Protein-Protein Interactions

A notable application of compounds derived from this compound is in the inhibition of protein-protein interactions, particularly involving the MYC oncogene. Research has demonstrated that sulfonamide derivatives can disrupt the interaction between MYC and WDR5, a chromatin cofactor essential for MYC's function in tumorigenesis. This disruption may provide a pathway for developing treatments for cancers driven by MYC overexpression .

Antimicrobial Activity

Compounds related to this compound have shown antimicrobial properties. Studies indicate that sulfonamide derivatives can inhibit the growth of various pathogens, including those resistant to conventional treatments. This opens avenues for developing new antimicrobial agents based on the sulfonamide scaffold .

Organic Synthesis

In addition to its medicinal applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel benzamide derivatives, which have been characterized for their biological activities. For instance, derivatives synthesized from this compound have been explored for their potential as anti-inflammatory and anticancer agents .

Role in High-Throughput Screening

This compound and its derivatives are often employed in high-throughput screening (HTS) assays to identify inhibitors of specific protein targets. The ability to modify the sulfonamide group allows for the optimization of binding affinities and selectivities towards desired biological targets .

Case Studies and Research Findings

Several studies illustrate the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Discovery and Optimization of Salicylic Acid-Derived Sulfonamides | Inhibition of WDR5-MYC Interaction | Identified small molecule inhibitors with potential therapeutic effects against tumors driven by MYC overexpression . |

| Novel N-Benzoyl-2-Hydroxybenzamide | Disruption of Toxoplasma gondii Pathway | Demonstrated that sulfonamides could disrupt secretory pathways in parasites, indicating a potential use in antiparasitic drug development . |

| Synthesis and Characterization Studies | Development of New Derivatives | Explored the synthesis of new derivatives with enhanced biological properties, highlighting the versatility of this compound as a scaffold for drug design . |

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxybenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 5-bromo-2-hydroxybenzenesulfonamide with analogs differing in substituents or functional groups:

Key Observations:

Halogen Effects : Replacing bromine with chlorine (as in the Schiff base analog) reduces molecular weight and alters halogen-bonding strength, impacting crystal packing .

Hydroxyl vs. Methoxy/Methyl : The -OH group increases acidity (pKa ~8–10) and hydrogen-bonding capacity compared to -OCH₃ or -CH₃, influencing solubility and biological interactions .

Structural and Crystallographic Insights

- This compound Derivatives: Crystal structures of related compounds (e.g., 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide) reveal intramolecular hydrogen bonds between -OH and sulfonamide oxygen, stabilizing planar conformations .

- Chloro vs. Bromo Analogs : The larger atomic radius of bromine introduces steric hindrance, leading to distinct dihedral angles and lattice parameters compared to chloro-substituted analogs .

Biological Activity

5-Bromo-2-hydroxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a hydroxyl group on a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein-protein interactions and enzymatic activities. Key mechanisms include:

- Inhibition of MYC Oncogene : Recent studies have highlighted the role of this compound in disrupting the interaction between MYC and WDR5, a chromatin cofactor. This disruption leads to decreased localization of MYC at target genes, which is crucial in the context of cancer therapy .

- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various pathogens, suggesting its potential use as an antibacterial agent.

Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Therapeutics : A study demonstrated that compounds derived from this compound can effectively inhibit MYC-driven tumorigenesis. The inhibition was confirmed through high-throughput screening assays that identified several potent inhibitors capable of disrupting MYC-WDR5 interactions .

- Antimicrobial Studies : Other research has focused on the antimicrobial efficacy of this compound, showing significant inhibition against bacterial strains, which could be beneficial in developing new antibiotics .

Case Study 1: MYC-WDR5 Interaction Inhibition

In a detailed investigation, researchers utilized NMR spectroscopy to confirm that this compound binds at the WBM site on WDR5, effectively blocking its interaction with MYC. This binding was associated with a reduction in MYC levels at chromatin sites critical for tumor progression .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the compound's effectiveness against common bacterial pathogens. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Data Tables

| Study | Target | Outcome |

|---|---|---|

| MYC-WDR5 Interaction Inhibition | Cancer Cells | Disruption of MYC localization; reduced tumorigenesis |

| Antimicrobial Efficacy | Various Bacterial Strains | Significant inhibition; potential for antibiotic development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.